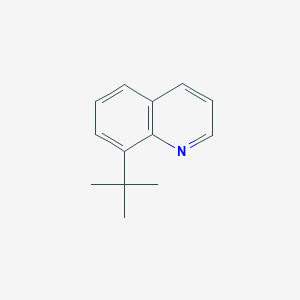
8-Tert-butylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Tert-butylquinoline is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
8-TBQ exhibits notable antimicrobial properties. Research has demonstrated that derivatives of 8-hydroxyquinoline, including 8-TBQ, possess significant antibacterial activity against various pathogens. For instance, studies show that certain 8-hydroxyquinoline derivatives can inhibit the growth of Staphylococcus aureus and other Gram-positive bacteria, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have indicated that 8-TBQ derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, research on related quinoline compounds has shown promising results against different cancer cell lines, suggesting that 8-TBQ may similarly contribute to cancer therapy .
Antimalarial Activity
A notable application of 8-TBQ is its enhanced antimalarial activity when compared to other quinoline derivatives. The introduction of the tert-butyl group at the C-2 position significantly improves the blood schizontocidal activity against Plasmodium species. Studies have shown that compounds like 2-tert-butylprimaquine (a derivative of primaquine) exhibit potent activity against both drug-sensitive and multidrug-resistant strains of malaria .
Organic Light-Emitting Diodes (OLEDs)
8-TBQ is utilized in the field of organic electronics, particularly in OLEDs. Its properties as an electron transport material make it suitable for enhancing the efficiency and stability of OLED devices. The incorporation of 8-TBQ into OLED formulations has been shown to improve device performance by facilitating better charge transport and reducing energy losses during operation .
Fluorescent Chemosensors
Another significant application is in the development of fluorescent chemosensors for metal ions. The ability of 8-TBQ to form complexes with metal ions allows it to be used as a sensor for detecting heavy metals in environmental samples. This capability is crucial for monitoring pollution and ensuring environmental safety .
Antioxidant Properties
Research indicates that 8-TBQ exhibits antioxidant activity, which can be beneficial in mitigating oxidative stress in biological systems. This property positions it as a potential candidate for therapeutic applications aimed at reducing oxidative damage associated with various diseases .
Summary of Biological Activities
The following table summarizes various biological activities associated with 8-TBQ and its derivatives:
| Activity Type | Compound/Derivative | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antibacterial | 8-Hydroxyquinoline Derivative | 5-20 | Inhibition of bacterial cell division |
| Anticancer | 2-tert-butyl-8-quinolinamine | 10-30 | Induction of apoptosis |
| Antimalarial | 2-tert-butylprimaquine | <5 | Inhibition of heme crystallization |
| Fluorescent Sensor | 8-TBQ | - | Complexation with metal ions |
Case Study: Antimalarial Activity
A study conducted on the antimalarial efficacy of 2-tert-butylprimaquine revealed its superior performance compared to primaquine, with IC50 values indicating potent action against resistant malaria strains. The mechanism involves disrupting heme metabolism within the parasite, thus enhancing therapeutic outcomes .
属性
CAS 编号 |
75413-96-6 |
|---|---|
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC 名称 |
8-tert-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-13(2,3)11-8-4-6-10-7-5-9-14-12(10)11/h4-9H,1-3H3 |
InChI 键 |
OQKVXNPHJMUXOZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC2=C1N=CC=C2 |
规范 SMILES |
CC(C)(C)C1=CC=CC2=C1N=CC=C2 |
Key on ui other cas no. |
75413-96-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















